4-Tert-butylpyrimidine 4-Tert-butylpyrimidine
Brand Name: Vulcanchem
CAS No.: 3438-47-9
VCID: VC14411625
InChI: InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

4-Tert-butylpyrimidine

CAS No.: 3438-47-9

Cat. No.: VC14411625

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butylpyrimidine - 3438-47-9

Specification

CAS No. 3438-47-9
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 4-tert-butylpyrimidine
Standard InChI InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3
Standard InChI Key MFTBXLQLZDEFDK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC=NC=C1

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

4-Tert-butylpyridine (C9H13NC_9H_{13}N) features a pyridine ring with a tert-butyl group (-C(CH3_3)3_3) attached to the fourth carbon (Figure 1). The tert-butyl group introduces significant steric hindrance, influencing the compound’s reactivity and intermolecular interactions. Key bond lengths and angles, optimized via DFT-B3LYP/6-31G(d) calculations, show close agreement with experimental values . For instance, the C1–N6 bond length is 1.338A˚1.338 \, \text{Å}, matching the experimental pyridine value .

Table 1: Physicochemical Properties of 4-Tert-Butylpyridine

PropertyValueSource
Molecular Weight135.21g/mol135.21 \, \text{g/mol}
Density0.923g/mL0.923 \, \text{g/mL}
Boiling Point196197C196\text{–}197^\circ \text{C}
Refractive Index1.4961.496
Dipole Moment2.73D2.73 \, \text{D}
Vapour Pressure0.5±0.4mmHg0.5 \pm 0.4 \, \text{mmHg}

Vibrational Spectra

The vibrational modes of 4-tert-butylpyridine have been analyzed using infrared (IR) and Raman spectroscopy alongside DFT calculations . The B3LYP/6-31G(d) method outperforms Hartree-Fock and BLYP in predicting vibrational frequencies, with a root-mean-square (RMS) deviation of 23.41cm123.41 \, \text{cm}^{-1} from experimental data . Key vibrational bands include:

  • C–H Stretching: 29003200cm12900\text{–}3200 \, \text{cm}^{-1} (pyridine ring and tert-butyl group).

  • Ring Deformation: 14701600cm11470\text{–}1600 \, \text{cm}^{-1}.

Synthesis and Industrial Production

Synthetic Pathways

4-Tert-butylpyridine is synthesized via a multi-step reaction sequence involving sodium amide and liquid ammonia . A representative protocol involves:

  • Step 1: Deprotonation of pyridine using sodium amide in liquid ammonia.

  • Step 2: Alkylation with tert-butyl chloride under anhydrous conditions.

  • Step 3: Neutralization and purification via distillation .

This method, first reported by Brown and Murphey in 1951, yields the product with moderate efficiency . Recent advances focus on optimizing reaction conditions to enhance yield and reduce byproducts.

Scalability and Challenges

Industrial production faces challenges due to the compound’s sensitivity to moisture and the need for stringent temperature control (40C-40^\circ \text{C} to 25C25^\circ \text{C}) . Large-scale synthesis requires specialized equipment to handle liquid ammonia and reactive intermediates.

Applications in Chemistry and Materials Science

Role in Polymerization

4-Tert-butylpyridine serves as a non-nucleophilic proton trap in cationic polymerization, preventing protic initiation and ensuring controlled polymer growth . Its steric bulk stabilizes vinyl cations, enabling the synthesis of high-molecular-weight polymers with narrow dispersity.

Catalysis and Coordination Chemistry

The compound’s lone pair on the nitrogen atom facilitates coordination to transition metals, making it a useful ligand in catalysis. For example, it enhances the activity of ruthenium-based catalysts in oxidation reactions .

ParameterValueSource
Flash Point67C67^\circ \text{C}
Autoignition TemperatureNot reported
WGK Germany3 (Highly water-polluting)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator